molecular formula C20H19N5O5S B2871153 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide CAS No. 898422-13-4

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2871153
CAS No.: 898422-13-4
M. Wt: 441.46
InChI Key: FQUABALOUAUEFW-UHFFFAOYSA-N
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Description

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring attached to a pyridazine moiety, which is further connected to a phenyl ring substituted with a nitrobenzenesulfonamide group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-chloropyridazine with morpholine under reflux conditions to form 6-morpholinopyridazine. This intermediate is then coupled with 4-bromoaniline through a palladium-catalyzed cross-coupling reaction to yield N-(4-(6-morpholinopyridazin-3-yl)phenyl)amine. Finally, the nitrobenzenesulfonamide group is introduced via a nucleophilic substitution reaction using 2-nitrobenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve product quality. Additionally, continuous flow reactors may be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The nitrobenzenesulfonamide group plays a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-aminobenzenesulfonamide
  • N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-chlorobenzenesulfonamide
  • N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-methylbenzenesulfonamide

Uniqueness

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is unique due to its nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c26-25(27)18-3-1-2-4-19(18)31(28,29)23-16-7-5-15(6-8-16)17-9-10-20(22-21-17)24-11-13-30-14-12-24/h1-10,23H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUABALOUAUEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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